N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a nitro group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps may involve large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-methylbenzyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.
Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(4-methylbenzyl)-4-aminobenzenesulfonamide.
Substitution: N-alkylated derivatives of this compound.
Oxidation: N-(4-carboxybenzyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
Chemistry: N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of sulfonamide-based ligands for coordination chemistry and catalysis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide depends on its specific application. In the context of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
N-(4-methylbenzyl)-4-aminobenzenesulfonamide: This compound is similar in structure but has an amino group instead of a nitro group.
N-(4-methylbenzyl)-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group.
N-(4-methylbenzyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a nitro group.
Uniqueness: N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which can impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQSUBRUMQHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353495 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5523-88-6 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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